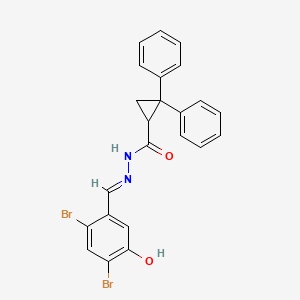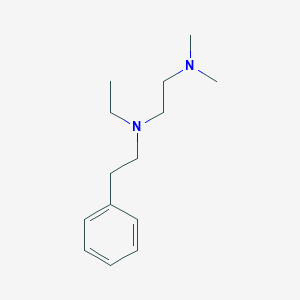![molecular formula C14H19F3N2O2 B5874912 2-{4-[4-(trifluoromethoxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5874912.png)
2-{4-[4-(trifluoromethoxy)benzyl]-1-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzyl alcohol, where the benzyl group is substituted with a trifluoromethoxy group . This suggests that it might have similar properties to other benzyl alcohol derivatives, which are often used in the synthesis of other compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 4-(Trifluoromethoxy)benzyl bromide, have been synthesized via Friedel-Crafts polymerization using aluminum chloride as a catalyst .Chemical Reactions Analysis
The trifluoromethoxy group is a significant component of the compound and is known to participate in various chemical reactions . For instance, it can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Based on the properties of similar compounds, it can be inferred that this compound might be a liquid at room temperature . It might also have a relatively high boiling point .Aplicaciones Científicas De Investigación
1. Inhibitors of Soluble Epoxide Hydrolase (sEH) Compounds containing a 4-(trifluoromethoxy)phenyl fragment, such as the one , have been synthesized and found promising as inhibitors of human soluble epoxide hydrolase . This enzyme plays a crucial role in the metabolism of fatty acids in the body, and its inhibition can be beneficial in the treatment of various diseases .
Anti-Aging Agent
A 4-hydroxy-3’-trifluoromethoxy-substituted resveratrol derivative has shown potential as an anti-aging agent . It was found to inhibit NO production in an inflammatory cell model, inhibit oxidative cytotoxicity, and reduce ROS accumulation and the population of apoptotic cells in an oxidative stress cell model .
Synthesis of Symmetrical Bis-ureas
The compound can be used in the synthesis of symmetrical bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment . These bis-ureas have been synthesized in 58–80% yields by reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines .
Fluorinating Reagents
The compound can be used as a fluorinating reagent in the synthesis of other compounds . It has been successfully applied for aromatic, heteroaromatic, and aliphatic substrates using such inexpensive industrial fluorinating reagents as antimony trifluoride and hydrogen fluoride .
5. Conversion of Aliphatic Alcohols into Trifluoromethyl Alkyl Ethers The compound can be used in the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers . This procedure is particularly attractive due to its applicability to the conversion of primary aliphatic alcohols .
Mecanismo De Acción
Target of Action
The primary target of the compound “2-{4-[4-(trifluoromethoxy)benzyl]-1-piperazinyl}ethanol” is currently unknown . The compound is a derivative of 4-(Trifluoromethoxy)benzyl bromide, which is used as an intermediate in organic synthesis and pharmaceutical research .
Mode of Action
It is known that the compound interacts with its targets through its trifluoromethoxy and benzyl groups . The specific changes resulting from this interaction are currently under investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors include temperature, pH, and the presence of other compounds or enzymes that can interact with the compound .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O2/c15-14(16,17)21-13-3-1-12(2-4-13)11-19-7-5-18(6-8-19)9-10-20/h1-4,20H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUMGTURUIJNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5874836.png)
![benzyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5874839.png)

![[2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide](/img/structure/B5874853.png)


![N'-[(5-ethyl-2-thienyl)methylene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5874869.png)

![1-(methylamino)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5874882.png)

![4-({2-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5874897.png)
![N-isobutyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide](/img/structure/B5874900.png)

